molecular formula C18H18FN5O2S B2918264 2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide CAS No. 872856-78-5

2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide

Cat. No. B2918264
CAS RN: 872856-78-5
M. Wt: 387.43
InChI Key: ABDLIIONBBQBGV-UHFFFAOYSA-N
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Description

The compound “2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide” is a pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin .

Scientific Research Applications

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands

Research into novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has been conducted with the aim of developing new ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, demonstrated subnanomolar affinity for TSPO. Their potential as in vivo PET-radiotracers for neuroinflammation has been confirmed through brain uptake and accumulation studies in rodent models, highlighting their significance in neuroinflammation imaging and research (Damont et al., 2015).

Radiosynthesis of [18F]PBR111 for PET Imaging

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research underscores the importance of incorporating fluorine-18 into the structure for in vivo imaging using positron emission tomography, demonstrating the compound's utility in biomedical imaging and diagnostic applications (Dollé et al., 2008).

A2A Adenosine Receptor Antagonists

A study on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the chemical structure of interest, explored their high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor, highlighting their potential applications in neurological research and drug development (Kumar et al., 2011).

Anti-Lung Cancer Activity

Research into fluoro substituted benzo[b]pyran and its derivatives, including pyrazole and pyrimidine thione derivatives, has shown significant anti-lung cancer activity at low concentrations. These findings underscore the therapeutic potential of structurally similar compounds in oncology research and treatment strategies (Hammam et al., 2005).

Mechanism of Action

The compound is a part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The compound is part of ongoing research into novel CDK2 inhibitors for cancer treatment . Future research will likely focus on further investigating its biological activity, optimizing its properties for better efficacy and safety, and potentially advancing it through preclinical and clinical trials.

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-12-3-5-13(6-4-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-2-1-7-26-14/h3-6,9,11,14H,1-2,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLIIONBBQBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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